molecular formula C16H16S2 B14433435 2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane CAS No. 76312-48-6

2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane

Cat. No.: B14433435
CAS No.: 76312-48-6
M. Wt: 272.4 g/mol
InChI Key: FPIGXBJIZHUZQD-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of phenyl and methylphenyl groups attached to the dithiolane ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane typically involves the reaction of 4-methylbenzaldehyde with phenylthiol in the presence of a base. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, disulfides.

    Substitution: Nitro derivatives, halogenated compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The dithiolane ring can also undergo redox reactions, which may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane is unique due to the presence of both phenyl and methylphenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

76312-48-6

Molecular Formula

C16H16S2

Molecular Weight

272.4 g/mol

IUPAC Name

2-(4-methylphenyl)-2-phenyl-1,3-dithiolane

InChI

InChI=1S/C16H16S2/c1-13-7-9-15(10-8-13)16(17-11-12-18-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

FPIGXBJIZHUZQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(SCCS2)C3=CC=CC=C3

Origin of Product

United States

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